5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one
Description
Properties
IUPAC Name |
5-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-4-1-10(13(17)7-11)8-21-12-5-2-9(3-6-12)14-18-19-15(20)22-14/h1-7H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBMXKUDSGCGIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)O2)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one typically involves the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde.
Cyclization to Form the Oxadiazole Ring: The benzaldehyde derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone. This intermediate undergoes cyclization with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring.
Final Product Formation: The resulting compound is then oxidized to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dichlorobenzyl group, potentially leading to the removal of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the oxadiazole ring.
Reduction Products: Dechlorinated derivatives of the original compound.
Substitution Products: Functionalized aromatic derivatives with groups such as nitro, sulfonic acid, or halogens.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that various oxadiazole derivatives can inhibit the growth of bacteria and fungi effectively. The presence of the 2,4-dichlorobenzyl group enhances the antimicrobial efficacy of the parent oxadiazole structure by increasing lipophilicity and membrane permeability, which facilitates better interaction with microbial cells .
Anticancer Properties
Oxadiazoles have been recognized for their anticancer potential. In vitro studies have shown that certain oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. Specifically, compounds containing the oxadiazole moiety have been reported to inhibit tumor growth in various cancer models, suggesting their utility as chemotherapeutic agents .
Neuroprotective Effects
Recent investigations into the neuroprotective capabilities of oxadiazole derivatives have highlighted their potential in treating neurodegenerative diseases such as Alzheimer's disease. Compounds structurally related to 5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one have shown promising results in inhibiting acetylcholinesterase activity, which is crucial for enhancing cholinergic neurotransmission and ameliorating cognitive deficits associated with neurodegeneration .
Synthesis of Functional Materials
The unique properties of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metal ions makes it a candidate for developing sensors and catalysts. The compound can be used to synthesize polymers with specific functionalities that are useful in electronics and photonics .
Photovoltaic Applications
Recent studies suggest that oxadiazole derivatives can enhance the efficiency of organic photovoltaic devices. The incorporation of such compounds into polymer blends has been shown to improve charge transport properties and light absorption characteristics, leading to better performance in solar energy conversion applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition of bacterial strains using oxadiazole derivatives with varying substituents. |
| Study 2 | Anticancer Properties | Reported significant apoptosis induction in cancer cell lines treated with oxadiazole derivatives. |
| Study 3 | Neuroprotective Effects | Found that certain oxadiazole compounds inhibited acetylcholinesterase effectively, showing promise for Alzheimer's treatment. |
Mechanism of Action
The mechanism by which 5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The 1,3,4-oxadiazol-2(3H)-one scaffold is highly versatile, with biological activity heavily dependent on substituents at positions 3 and 4. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Lipophilicity :
- Synthetic Accessibility: The synthesis of 1,3,4-oxadiazol-2(3H)-ones typically involves cyclization of hydrazides with phosphorylating agents (e.g., POCl₃) . Substituted benzyloxy groups are introduced via nucleophilic aromatic substitution or Mitsunobu reactions .
Patent and Commercial Relevance
- Oxadiazon (CAS 19666-30-9) and oxadiargyl (CAS 39807-15-3) are commercially successful herbicides with international registrations .
Biological Activity
5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects. The compound's structural characteristics and their implications for biological activity are also discussed.
Chemical Structure
The structure of this compound can be represented as follows:
This structure features a 1,3,4-oxadiazole ring substituted with a phenyl group and a dichlorobenzyl ether, which may influence its interaction with biological targets.
Anticancer Activity
Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds similar to this compound were tested against various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer). The results demonstrated varying degrees of cytotoxicity with IC50 values ranging from 1.82 to 35.58 µM depending on the specific derivative and cell line tested .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | HePG-2 | 35.58 |
| 10c | HCT-116 | 5.55 |
| 10c | MCF-7 | 2.86 |
The presence of the oxadiazole moiety is crucial for enhancing the cytotoxic effects observed in these compounds .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Antibacterial and Antifungal Activity : In vitro studies reported that several derivatives exhibited strong antibacterial and antifungal activities. Specifically, compounds containing the dichlorobenzyl moiety demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as various fungal strains .
| Compound | Activity Type | Efficacy |
|---|---|---|
| 10d | Bactericidal | High |
| 11g | Fungicidal | Moderate |
These findings suggest that the incorporation of halogenated aromatic groups may enhance the antimicrobial efficacy of oxadiazole derivatives.
Anti-inflammatory Activity
Emerging studies indicate that oxadiazole derivatives could possess anti-inflammatory properties:
- Mechanistic Insights : Some compounds have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation. For instance, studies suggest that certain oxadiazole derivatives can modulate NF-kB signaling pathways .
Case Studies
A notable study explored the synthesis and biological evaluation of various oxadiazole derivatives including those structurally related to this compound. The researchers synthesized a series of compounds and evaluated their activity against various cancer cell lines using MTT assays. The results indicated that modifications to the oxadiazole ring significantly impacted cytotoxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
